Pradigastat sodium

描述

普拉地加司钠是一种强效且选择性的二酰基甘油酰基转移酶 1 (DGAT-1) 抑制剂。DGAT-1 是一种催化甘油三酯从二酰基甘油和酰基辅酶 A 合成的最后一步的酶。 该化合物主要用于治疗家族性乳糜微粒血症 (FCS),这是一种罕见的脂质疾病,其特征是严重的高甘油三酯血症 .

准备方法

合成路线和反应条件: 普拉地加司钠的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。关键步骤包括:

- 通过一系列缩合和环化反应形成核心结构。

- 引入官能团,例如氟和含氮部分。

- 最终纯化和结晶以获得纯化合物 .

工业生产方法: 普拉地加司钠的工业生产遵循类似的合成路线,但规模更大。该过程包括:

- 使用高效反应器大规模合成核心结构。

- 优化反应条件以最大程度地提高产率和纯度。

- 使用先进的纯化技术,例如高效液相色谱 (HPLC),以确保最终产品符合医药标准 .

化学反应分析

反应类型: 普拉地加司钠会经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。

还原: 还原反应可用于修饰化合物中存在的官能团。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在受控条件下使用卤素和亲核试剂等试剂.

形成的主要产物: 这些反应形成的主要产物包括具有修饰官能团的普拉地加司钠的各种衍生物,这些衍生物可用于进一步研究和开发 .

科学研究应用

Familial Chylomicronemia Syndrome (FCS)

FCS is characterized by severe hypertriglyceridemia due to lipoprotein lipase deficiency. Pradigastat has shown significant efficacy in reducing fasting triglyceride levels in patients with this condition:

- Phase III Clinical Trials : In trials involving patients with FCS, Pradigastat demonstrated a reduction of up to 70% in fasting triglycerides at a dose of 40 mg .

Type 2 Diabetes Mellitus (T2DM)

Pradigastat is also undergoing investigation for its potential benefits in managing T2DM. It has been observed that DGAT-1 inhibitors may improve insulin sensitivity and reduce postprandial triglyceride levels, which are critical factors in diabetes management .

Pharmacokinetics

Pradigastat exhibits unique pharmacokinetic properties:

- Absorption and Metabolism : It is slowly absorbed and primarily metabolized by hepatic glucuronosyl transferase enzymes. The drug's elimination occurs mainly through feces via the biliary pathway .

- Drug Interactions : Studies indicate low potential for drug-drug interactions, making it a safer option for patients on multiple medications .

Efficacy in Specific Populations

- Healthy Subjects vs. Patients with FCS :

- Impact on Lipid Profiles :

Table 1: Clinical Trial Outcomes

| Study Phase | Population | Dose (mg) | Fasting TG Reduction (%) | Notable Side Effects |

|---|---|---|---|---|

| Phase III | Patients with FCS | 40 | 70 | Diarrhea, Nausea |

| Phase II | T2DM Patients | 20 | TBD | Mild GI symptoms |

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Absorption Rate | Slow |

| Metabolism | UGT1A1, UGT1A3 |

| Elimination Route | Fecal (biliary pathway) |

| Drug Interaction Risk | Low |

作用机制

普拉地加司钠通过抑制二酰基甘油酰基转移酶 1 (DGAT-1) 的活性发挥作用。这种酶负责甘油三酯合成的最后一步。通过抑制 DGAT-1,普拉地加司钠减少甘油三酯的形成,从而导致血液中甘油三酯水平降低。 该化合物主要针对肝脏和脂肪组织,甘油三酯合成发生在这些组织中 .

类似化合物:

阿瓦司咪贝: 另一种用于治疗脂质疾病的 DGAT-1 抑制剂。

洛美他肽: 抑制微粒体甘油三酯转移蛋白 (MTP),用于治疗纯合子家族性高胆固醇血症。

普拉地加司钠的独特性: 普拉地加司钠的独特性在于其作为 DGAT-1 抑制剂的高选择性和效力。 它已显示出显著的疗效,可以降低家族性乳糜微粒血症患者的甘油三酯水平,使其成为治疗脂质疾病的有希望的治疗剂 .

相似化合物的比较

Avasimibe: Another DGAT-1 inhibitor used in the treatment of lipid disorders.

Lomitapide: Inhibits microsomal triglyceride transfer protein (MTP) and is used to treat homozygous familial hypercholesterolemia.

Mipomersen: An antisense oligonucleotide that targets apolipoprotein B-100, used to treat homozygous familial hypercholesterolemia

Uniqueness of Pradigastat Sodium: this compound is unique due to its high selectivity and potency as a DGAT-1 inhibitor. It has shown significant efficacy in reducing triglyceride levels in patients with familial chylomicronemia syndrome, making it a promising therapeutic agent for lipid disorders .

生物活性

Pradigastat sodium, a potent diacylglycerol acyltransferase 1 (DGAT1) inhibitor, has garnered attention for its potential therapeutic applications, particularly in managing lipid metabolism disorders such as familial chylomicronemia syndrome (FCS). This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and clinical implications.

Pradigastat functions primarily by inhibiting DGAT1, an enzyme crucial for the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA. By blocking this enzyme, pradigastat effectively reduces the production of triglycerides in the liver and intestines, leading to lower serum triglyceride levels. This mechanism is particularly beneficial for patients with conditions characterized by hypertriglyceridemia.

Pharmacokinetics

The pharmacokinetic profile of pradigastat has been evaluated in various studies. Key findings include:

- Absorption and Metabolism : Pradigastat is slowly absorbed following oral administration, with food intake having minimal impact on its bioavailability. It is primarily metabolized by hepatic glucuronosyltransferase enzymes (UGT1A1 and UGT1A3), with elimination occurring predominantly via feces through the biliary pathway .

- Bioavailability : The compound exhibits high protein binding (>98%) to human serum albumin within therapeutic ranges, indicating significant distribution in the body .

- Clinical Studies : In clinical trials involving healthy volunteers and patients with FCS, pradigastat has demonstrated a favorable safety profile, with transient gastrointestinal disturbances being the most common adverse events reported .

In Vitro Studies

In vitro studies have assessed the interaction of pradigastat with various drug transporters:

- Transporter Inhibition : Pradigastat was found to inhibit breast cancer resistance protein (BCRP), organic anion-transporting polypeptide (OATP), and organic anion transporter 3 (OAT3) activities in a dose-dependent manner. The IC50 values for these transporters were determined as follows:

These findings suggest that while pradigastat can affect certain transport pathways, its clinical relevance appears limited as no significant pharmacokinetic interactions were noted when co-administered with rosuvastatin, a probe substrate for these transporters .

Clinical Efficacy

Pradigastat has been evaluated for its efficacy in reducing triglyceride levels in patients with FCS:

- Case Study Insights : In a study involving patients with FCS, administration of pradigastat led to significant reductions in fasting triglyceride levels and improvements in glucose profiles. The results indicated that a single oral dose could effectively manage hypertriglyceridemia associated with this rare genetic disorder .

| Study | Population | Dosage | Key Findings |

|---|---|---|---|

| Chen et al. (2017) | Patients with FCS | 300 mg | Significant reduction in fasting triglycerides |

| Clinical Pharmacokinetics Study | Healthy Volunteers | Various dosages | Well-tolerated; transient GI adverse events noted |

属性

CAS 编号 |

956136-98-4 |

|---|---|

分子式 |

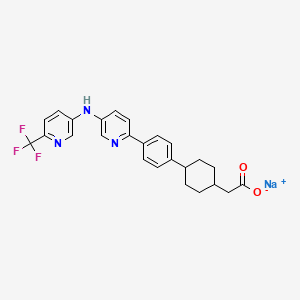

C25H23F3N3NaO2 |

分子量 |

477.5 g/mol |

IUPAC 名称 |

sodium;2-[4-[4-[5-[[6-(trifluoromethyl)pyridin-3-yl]amino]pyridin-2-yl]phenyl]cyclohexyl]acetate |

InChI |

InChI=1S/C25H24F3N3O2.Na/c26-25(27,28)23-12-10-21(15-30-23)31-20-9-11-22(29-14-20)19-7-5-18(6-8-19)17-3-1-16(2-4-17)13-24(32)33;/h5-12,14-17,31H,1-4,13H2,(H,32,33);/q;+1/p-1 |

InChI 键 |

MUZRGKSNUTWRAF-UHFFFAOYSA-M |

SMILES |

C1CC(CCC1CC(=O)[O-])C2=CC=C(C=C2)C3=NC=C(C=C3)NC4=CN=C(C=C4)C(F)(F)F.[Na+] |

规范 SMILES |

C1CC(CCC1CC(=O)[O-])C2=CC=C(C=C2)C3=NC=C(C=C3)NC4=CN=C(C=C4)C(F)(F)F.[Na+] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Pradigastat sodium; LCQ 908ABA; LCQ-908ABA; LCQ908ABA; LCQ 908; LCQ-908; LCQ908; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。